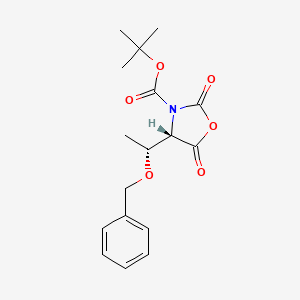

Boc-O-benzyl-L-threonine N-carboxy anhydride

Descripción general

Descripción

Boc-O-benzyl-L-threonine N-carboxy anhydride is a chemical compound with the molecular formula C17H21NO6 and a molecular weight of 335.35 g/mol . It is primarily used in research and development, particularly in the field of peptide synthesis . This compound is known for its role as a building block in the synthesis of peptides, which are essential in various biological and chemical processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Boc-O-benzyl-L-threonine N-carboxy anhydride can be synthesized through several methods. One common approach involves the reaction of Boc-O-benzyl-L-threonine with phosgene or triphosgene in the presence of a base such as triethylamine . The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yields . The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale peptide synthesis apply. These methods often involve automated peptide synthesizers that can handle multiple steps of the synthesis process, ensuring high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

Boc-O-benzyl-L-threonine N-carboxy anhydride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the N-carboxy anhydride group is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include Boc-O-benzyl-L-threonine and various substituted derivatives depending on the nucleophile used in the reaction .

Aplicaciones Científicas De Investigación

Boc-O-benzyl-L-threonine N-carboxy anhydride has several scientific research applications:

Peptide Synthesis: It is widely used as a building block in the synthesis of peptides, which are crucial in studying protein structure and function.

Drug Development: Peptides synthesized using this compound can be used in the development of new pharmaceuticals.

Biological Research: It aids in the study of enzyme-substrate interactions and protein-protein interactions.

Industrial Applications: The compound is used in the production of peptide-based materials and coatings.

Mecanismo De Acción

The mechanism of action of Boc-O-benzyl-L-threonine N-carboxy anhydride involves its role as a protected amino acid derivative in peptide synthesis. The N-carboxy anhydride group facilitates the formation of peptide bonds by reacting with amino groups of other amino acids . This reaction is crucial in the stepwise assembly of peptides, allowing for the precise control of peptide sequence and structure .

Comparación Con Compuestos Similares

Similar Compounds

Boc-L-threonine: Another protected amino acid used in peptide synthesis.

Boc-O-benzyl-D-threonine: A stereoisomer of Boc-O-benzyl-L-threonine used in similar applications.

Uniqueness

Boc-O-benzyl-L-threonine N-carboxy anhydride is unique due to its specific protective groups that enhance its stability and reactivity in peptide synthesis . The presence of the N-carboxy anhydride group allows for efficient peptide bond formation, making it a valuable tool in the synthesis of complex peptides .

Actividad Biológica

Boc-O-benzyl-L-threonine N-carboxy anhydride (Boc-Thr(Bzl)-NCA) is a compound of significant interest in the field of peptide chemistry and drug development. Its biological activity, particularly in the context of peptide synthesis and potential therapeutic applications, has been explored in various studies. This article provides a detailed overview of the biological activity associated with Boc-Thr(Bzl)-NCA, including its properties, synthesis methods, and case studies demonstrating its utility.

This compound has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 335.35 g/mol

- Melting Point : 77-80 °C

- Boiling Point : 403.3 ± 37.0 °C (predicted)

- CAS Number : 160803-32-7

These properties indicate that Boc-Thr(Bzl)-NCA is a stable compound suitable for various synthetic applications, particularly in the formation of peptides through N-carboxyanhydride polymerization.

Synthesis and Mechanism

The synthesis of this compound typically involves the protection of the amino and hydroxyl groups of threonine followed by cyclization to form the anhydride. The dual protection strategy using Boc and benzyl groups enhances the stability and reactivity of the compound during polymerization processes.

Mechanism Overview

- Protection of Functional Groups : The amino group is protected with a Boc group, while the hydroxyl group is protected with a benzyl group.

- Formation of N-Carboxy Anhydride : The protected threonine undergoes cyclization to form the N-carboxy anhydride.

- Polymerization : The NCA can then be polymerized to form polypeptides through ring-opening reactions.

This synthetic pathway allows for the controlled formation of peptides with specific sequences and functionalities.

Biological Activity

This compound exhibits several biological activities relevant to its application in peptide synthesis:

- Peptide Synthesis : It serves as a monomer in the ring-opening polymerization process, allowing for the efficient synthesis of polypeptides with defined sequences. This method has been shown to yield high molecular weight polymers with precise control over chain length and composition .

- Therapeutic Potential : Peptides synthesized from Boc-Thr(Bzl)-NCA have demonstrated various biological activities, including antimicrobial and anticancer properties. For instance, certain peptides derived from threonine residues have been studied for their ability to inhibit cancer cell proliferation and enhance apoptosis .

Case Study 1: Anticancer Activity

A study investigated peptides synthesized using Boc-O-benzyl-L-threonine NCA that exhibited significant cytotoxic effects against various cancer cell lines. The peptides were shown to induce apoptosis through mitochondrial pathways, highlighting their potential as therapeutic agents in cancer treatment .

Case Study 2: Antimicrobial Properties

Another research focused on the antimicrobial activity of threonine-containing peptides derived from Boc-Thr(Bzl)-NCA. These peptides demonstrated effective inhibition against Gram-positive bacteria, suggesting their utility in developing new antibiotics amid rising antibiotic resistance .

Comparative Analysis

The following table summarizes key aspects of this compound compared to other common amino acid NCAs:

| Compound | Molecular Weight | Melting Point (°C) | Biological Activity |

|---|---|---|---|

| Boc-O-benzyl-L-threonine NCA | 335.35 | 77-80 | Anticancer, Antimicrobial |

| Boc-Glycine NCA | 173.21 | 60-65 | Antimicrobial |

| Boc-Alanine NCA | 189.25 | 70-75 | Anticancer |

Propiedades

IUPAC Name |

tert-butyl (4S)-2,5-dioxo-4-[(1R)-1-phenylmethoxyethyl]-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO6/c1-11(22-10-12-8-6-5-7-9-12)13-14(19)23-15(20)18(13)16(21)24-17(2,3)4/h5-9,11,13H,10H2,1-4H3/t11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKERFCFKSYDKBY-YPMHNXCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)OC(=O)N1C(=O)OC(C)(C)C)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)OC(=O)N1C(=O)OC(C)(C)C)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901110380 | |

| Record name | 3-Oxazolidinecarboxylic acid, 2,5-dioxo-4-[1-(phenylmethoxy)ethyl]-, 1,1-dimethylethyl ester, [R-(R*,S*)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901110380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160803-32-7 | |

| Record name | 3-Oxazolidinecarboxylic acid, 2,5-dioxo-4-[1-(phenylmethoxy)ethyl]-, 1,1-dimethylethyl ester, [R-(R*,S*)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160803-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxazolidinecarboxylic acid, 2,5-dioxo-4-[1-(phenylmethoxy)ethyl]-, 1,1-dimethylethyl ester, [R-(R*,S*)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901110380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.